Cas no 1607474-26-9 (tert-butyl N-3-(2-hydroxyethyl)cyclobutylcarbamate)
tert-butyl N-3-(2-hydroxyethyl)cyclobutylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate
- tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate, Mixture of diastereomers
- Carbamic acid, N-[3-(2-hydroxyethyl)cyclobutyl]-, 1,1-dimethylethyl ester
- tert-butyl N-3-(2-hydroxyethyl)cyclobutylcarbamate
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- Inchi: 1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-8(7-9)4-5-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)
- InChI Key: AVNQRUFNRJKGCT-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1CC(CCO)C1
tert-butyl N-3-(2-hydroxyethyl)cyclobutylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1382750-100mg |
tert-Butyl (3-(2-hydroxyethyl)cyclobutyl)carbamate |
1607474-26-9 | 98% | 100mg |
$169.0 | 2024-04-23 | |
| Ambeed | A1382750-250mg |
tert-Butyl (3-(2-hydroxyethyl)cyclobutyl)carbamate |
1607474-26-9 | 98% | 250mg |
$274.0 | 2024-04-23 | |
| Ambeed | A1382750-1g |
tert-Butyl (3-(2-hydroxyethyl)cyclobutyl)carbamate |
1607474-26-9 | 98% | 1g |
$747.0 | 2024-04-23 | |
| abcr | AB600466-250mg |
tert-Butyl (3-(2-hydroxyethyl)cyclobutyl)carbamate; . |
1607474-26-9 | 250mg |
€512.50 | 2024-07-24 | ||
| abcr | AB600466-1g |
tert-Butyl (3-(2-hydroxyethyl)cyclobutyl)carbamate; . |
1607474-26-9 | 1g |
€1287.30 | 2024-07-24 | ||
| Enamine | EN300-1273084-1.0g |
tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate |
1607474-26-9 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-1273084-50mg |
tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate |
1607474-26-9 | 95.0% | 50mg |
$245.0 | 2023-10-02 | |
| Enamine | EN300-1273084-100mg |
tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate |
1607474-26-9 | 95.0% | 100mg |
$366.0 | 2023-10-02 | |
| Enamine | EN300-1273084-250mg |
tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate |
1607474-26-9 | 95.0% | 250mg |
$524.0 | 2023-10-02 | |
| Enamine | EN300-1273084-500mg |
tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate |
1607474-26-9 | 95.0% | 500mg |
$824.0 | 2023-10-02 |
tert-butyl N-3-(2-hydroxyethyl)cyclobutylcarbamate Suppliers
tert-butyl N-3-(2-hydroxyethyl)cyclobutylcarbamate Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on tert-butyl N-3-(2-hydroxyethyl)cyclobutylcarbamate
Introduction to Tert-butyl N-3-(2-hydroxyethyl)cyclobutylcarbamate (CAS No. 1607474-26-9)
Tert-butyl N-3-(2-hydroxyethyl)cyclobutylcarbamate, with the chemical formula C₁₁H₂₁NO₃, is a compound of significant interest in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 1607474-26-9, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a tert-butyl group and a cyclobutyl moiety in its molecular structure contributes to its distinct chemical behavior, making it a valuable candidate for further research and exploration.
The compound's structure consists of a carbamate functional group attached to a cyclobutyl ring, which is further substituted with a 2-hydroxyethyl chain. This specific arrangement of functional groups imparts unique reactivity and binding properties, making it suitable for various biochemical interactions. The carbamate group, in particular, is known for its ability to form stable bonds with biological targets, which is a critical factor in the design of pharmaceutical agents.
In recent years, there has been growing interest in the development of novel carbamate-based compounds for their potential therapeutic applications. Tert-butyl N-3-(2-hydroxyethyl)cyclobutylcarbamate has been studied for its potential role in modulating biological pathways associated with inflammation, pain, and neurodegenerative diseases. Its ability to interact with specific enzymes and receptors has made it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its structural flexibility, which allows it to adopt multiple conformations. This flexibility is crucial for effective binding to biological targets, as it increases the likelihood of forming stable interactions. Additionally, the tert-butyl group provides steric hindrance, which can enhance selectivity and reduce off-target effects. These properties make Tert-butyl N-3-(2-hydroxyethyl)cyclobutylcarbamate an attractive scaffold for designing next-generation pharmaceuticals.
Recent studies have demonstrated the compound's potential in inhibiting key enzymes involved in inflammatory responses. For instance, research has shown that derivatives of this compound can modulate the activity of cyclooxygenase (COX) enzymes, which are central players in the production of prostaglandins and other inflammatory mediators. By inhibiting these enzymes, Tert-butyl N-3-(2-hydroxyethyl)cyclobutylcarbamate and its analogs may offer a new approach to managing chronic inflammatory conditions.
The 2-hydroxyethyl chain in the compound's structure also contributes to its bioavailability and pharmacokinetic properties. This moiety can enhance solubility and improve membrane permeability, facilitating better absorption and distribution within the body. These characteristics are essential for developing compounds that can reach their target sites effectively and maintain therapeutic levels over an extended period.
In addition to its anti-inflammatory potential, Tert-butyl N-3-(2-hydroxyethyl)cyclobutylcarbamate has been explored for its neuroprotective effects. Preliminary research suggests that this compound may help protect against neurodegenerative diseases by interfering with pathological processes such as oxidative stress and protein aggregation. The ability to modulate these processes is crucial for developing treatments that can slow down or halt the progression of conditions like Alzheimer's disease and Parkinson's disease.
The synthesis of Tert-butyl N-3-(2-hydroxyethyl)cyclobutylcarbamate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the carbamate group typically involves the reaction of an amine derivative with a phosgene or carbodiimide-based reagent. The subsequent attachment of the cyclobutyl ring and 2-hydroxyethyl chain requires careful selection of protecting groups and coupling agents to ensure high yield and purity.
The compound's stability under various conditions is another critical factor that must be considered during synthesis and formulation. Factors such as pH, temperature, and solvent choice can significantly impact its integrity. Therefore, researchers must optimize these parameters to ensure that the final product remains stable and effective throughout its intended use.
Quality control is paramount when dealing with pharmaceutical compounds like Tert-butyl N-3-(2-hydroxyethyl)cyclobutylcarbamate. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to verify the compound's identity, purity, and structural integrity. These methods provide detailed information about the compound's composition and help ensure that it meets regulatory standards before being used in clinical trials or commercial products.
The future prospects for Tert-butyl N-3-(2-hydroxyethyl)cyclobutylcarbamate are promising, given its unique structural features and potential therapeutic applications. Ongoing research aims to further optimize its properties through structural modifications and derivatization strategies. By fine-tuning its chemical structure, scientists hope to enhance its efficacy, selectivity, and bioavailability while minimizing potential side effects.
Collaborative efforts between academic researchers and pharmaceutical companies are essential for advancing the development of this compound. Such partnerships can facilitate rapid translation from laboratory discoveries to clinical applications, bringing new treatments to patients who need them most. As our understanding of biological pathways continues to grow, compounds like Tert-butyl N-3-(2-hydroxyethyl)cyclobutlylcarbamate will play an increasingly important role in addressing complex diseases.
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